Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate
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Overview
Description
Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate is a complex organic compound with a unique structure It belongs to the class of dibenzo thiepins, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate involves multiple steps. The starting materials typically include phenethyl alcohol and trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- Phenethyl tiglate
- Phenethyl propionate
- Phenethyl phenylacetate
Uniqueness
Phenethyl trans-2-(6,6a,7,8,9,10,10a,11-octahydro-11-oxo-dibenzo(b,e)thiepin-3-yl)propionate stands out due to its unique dibenzo thiepin structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80772-71-0 |
---|---|
Molecular Formula |
C25H28O3S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-phenylethyl 2-(11-oxo-6a,7,8,9,10,10a-hexahydro-6H-benzo[c][1]benzothiepin-3-yl)propanoate |
InChI |
InChI=1S/C25H28O3S/c1-17(25(27)28-14-13-18-7-3-2-4-8-18)19-11-12-22-23(15-19)29-16-20-9-5-6-10-21(20)24(22)26/h2-4,7-8,11-12,15,17,20-21H,5-6,9-10,13-14,16H2,1H3 |
InChI Key |
YMNUQLHCSOVTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)C3CCCCC3CS2)C(=O)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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